

# A Meta-Analysis of Idraparinux Clinical Trials: A Comparative Guide

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## Compound of Interest

Compound Name: Idraparinux

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This guide provides a comprehensive meta-analysis of the clinical trial data for **Idraparinux**, a long-acting synthetic pentasaccharide that acts as an indirect Factor Xa inhibitor. The development of **Idraparinux** and its biotinylated version, Idrabiotaparinux, was pursued for the prevention and treatment of thromboembolic events. However, its development was ultimately halted due to safety concerns, primarily related to bleeding risk.<sup>[1]</sup> This guide objectively compares the performance of **Idraparinux** and Idrabiotaparinux with vitamin K antagonists (VKAs), the standard of care at the time of the trials.

## Executive Summary

**Idraparinux** demonstrated non-inferiority in efficacy compared to VKAs for the prevention of thromboembolic events in certain patient populations, such as those with deep vein thrombosis (DVT) and atrial fibrillation (AF).<sup>[2][3]</sup> However, this efficacy was consistently overshadowed by a significantly increased risk of major and clinically relevant bleeding, particularly in elderly patients and those with renal impairment.<sup>[2][4]</sup> The AMADEUS trial, a key study in patients with AF, was prematurely terminated due to an excess of intracranial and other major bleeding events in the **Idraparinux** arm.<sup>[2][4][5]</sup> The biotinylated formulation, Idrabiotaparinux, was developed to offer a potential reversal agent (avidin), but its development was also discontinued for commercial reasons.<sup>[6]</sup>

## Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the quantitative data from key clinical trials involving **Idraparinux** and Idrabiotaparinux, comparing them against the standard of care.

Table 1: Efficacy Outcomes of **Idraparinux** vs. Vitamin K Antagonists (VKA)

Trial (Indication)	Treatment Arms	N	Primary Efficacy Outcome	Event Rate (Idraparin/Idrabiotaparinux)	Event Rate (VKA)	Hazard Ratio/Odds Ratio (95% CI)	p-value
AMADEUS (Atrial Fibrillation)[2]	Idraparin 2.5 mg weekly vs. VKA	4,576	All stroke and systemic embolism	0.9 per 100 patient-years	1.3 per 100 patient-years	HR: 0.71 (0.39-1.30)	0.007 (non-inferiority)
BOREALIS-AF (Atrial Fibrillation)[6]	Idrabiotaparinux vs. Warfarin	3,773	All fatal or non-fatal strokes and systemic embolism	1.5% per year	1.6% per year	HR: 0.98 (0.49-1.66)	-
van Gogh DVT (Deep Vein Thrombosis)[3]	Idraparin 2.5 mg weekly vs. Standard Therapy	2,904	Symptomatic recurrent VTE at day 92	2.9%	3.0%	OR: 0.98 (0.63-1.50)	- (non-inferiority met)
van Gogh PE (Pulmonary Embolism)[3]	Idraparin 2.5 mg weekly vs. Standard Therapy	2,215	Symptomatic recurrent VTE at day 92	3.4%	1.6%	OR: 2.14 (1.21-3.78)	- (non-inferiority not met)

EQUINOX (Deep Vein Thrombosis)[7][8]	Idrabiota						
	parinux 3						
	mg						
	weekly		Recurrent				(Bioequivalence demonstrated)
	vs.	757	t VTE at 6 months	-	-	-	
	Idraparin						
	ux 2.5						
	mg						
	weekly						

Table 2: Safety Outcomes of **Idraparinux** vs. Vitamin K Antagonists (VKA)

Trial (Indication)	Treatment Arms	N	Primary Safety Outcome	Event Rate (Idraparin/Idrabiotaparin)	Event Rate (VKA)	Hazard Ratio/Odds Ratio (95% CI)	p-value
AMADEUS (Atrial Fibrillation)[2]	Idraparin 2.5 mg weekly vs. VKA	4,576	Clinically relevant bleeding	19.7 per 100 patient-years	11.3 per 100 patient-years	-	<0.0001
Intracranial bleeding	1.1 per 100 patient-years	0.4 per 100 patient-years	-	0.014			
BOREALIS-AF (Atrial Fibrillation)[6]	Idrabiotaparin vs. Warfarin	3,773	Clinically relevant bleeding	6.1% per year	10.0% per year	HR: 0.61 (0.46-0.81)	-
van Gogh DVT (Deep Vein Thrombosis)[3]	Idraparin 2.5 mg weekly vs. Standard Therapy	2,904	Clinically relevant bleeding at day 92	4.5%	7.0%	-	0.004
van Gogh PE (Pulmonary Embolism)[3]	Idraparin 2.5 mg weekly vs. Standard Therapy	-	Major bleeding at day 92	-	-	-	-

EQUINO X (Deep Vein Thrombo sis)[7]	Idrabiota						
	parinux 3						
	mg						
	weekly						
	vs.	757	Major bleeding	0.8%	3.8%	-	-
	Idraparin						
	ux 2.5						
	mg						
	weekly						
Clinically relevant bleeding	5.2%	7.3%	-	-			

## Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

### AMADEUS Trial

- Objective: To compare the efficacy and safety of **Idraparinux** with VKA for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[2]
- Study Design: A randomized, open-label, non-inferiority trial.[2][9]
- Patient Population: Patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.[2]
- Inclusion Criteria: Documented atrial fibrillation (paroxysmal, persistent, or permanent), age  $\geq 18$  years, and at least one of the following: age  $> 75$  years, history of stroke or TIA, hypertension, diabetes mellitus, or coronary artery disease.
- Exclusion Criteria: Prosthetic heart valves, severe renal impairment (creatinine clearance  $< 30$  mL/min), active bleeding, or high risk of bleeding.
- Treatment Arms:
  - **Idraparinux**: 2.5 mg administered subcutaneously once weekly.[2]

- VKA (warfarin or acenocoumarol): Dose-adjusted to a target International Normalized Ratio (INR) of 2.0-3.0.[2]
- Primary Efficacy Outcome: The cumulative incidence of all stroke (ischemic, hemorrhagic, or unspecified) and non-central nervous system systemic embolism.[2]
- Primary Safety Outcome: Clinically relevant bleeding, defined as a composite of major and clinically relevant non-major bleeding.[2]

## BOREALIS-AF Trial

- Objective: To assess the non-inferiority of idrabiotaparinux versus warfarin for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[6]
- Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.[6]
- Patient Population: Patients with electrocardiogram-documented permanent, persistent, or paroxysmal non-valvular atrial fibrillation with an indication for long-term VKA therapy.[10]
- Inclusion Criteria: Indication for VKA therapy for AF.[10]
- Exclusion Criteria: Stroke or TIA within the previous 5 days, transient AF caused by a reversible disorder, planned major surgery or cardioversion within 30 days, and baseline creatinine clearance < 30 mL/min.[10]
- Treatment Arms:
  - Idrabiotaparinux: 3 mg subcutaneously once weekly for the first 7 weeks, followed by 2 mg thereafter. Patients with a creatinine clearance of 30-50 mL/min or aged ≥ 75 years received 1.5 mg after the first 7 weeks.[6]
  - Warfarin: Administered daily with dose adjustment to maintain an INR between 2.0 and 3.0.[6]
- Primary Efficacy Outcome: The composite of all fatal or non-fatal strokes and systemic embolism.[6]

- Primary Safety Outcome: Clinically relevant bleeding (major and clinically relevant non-major bleeding).[6]

## van Gogh DVT and PE Trials

- Objective: To compare the efficacy and safety of once-weekly subcutaneous **Idraparinux** with standard therapy (heparin followed by a VKA) for the treatment of acute DVT and PE.[3]
- Study Design: Two separate randomized, open-label, non-inferiority trials.[3]
- Patient Population: Patients with objectively confirmed symptomatic DVT or PE.[3]
- Treatment Arms:
  - **Idraparinux**: 2.5 mg subcutaneously once weekly for 3 or 6 months.[3]
  - Standard Therapy: Unfractionated heparin or low-molecular-weight heparin followed by a dose-adjusted VKA for 3 or 6 months.[3]
- Primary Efficacy Outcome: Symptomatic recurrent venous thromboembolism (VTE) at 3 months.[3]
- Primary Safety Outcome: Clinically relevant bleeding.

## EQUINOX Trial

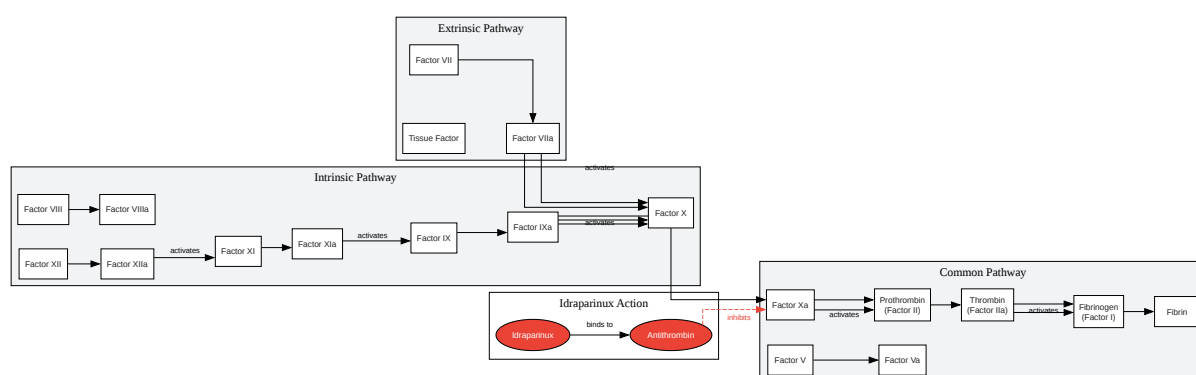
- Objective: To demonstrate the bioequivalence of idrabiotaparinux with **idraparinux** and to assess the efficacy and safety of idrabiotaparinux for the treatment of DVT.[7][8]
- Study Design: A multicenter, randomized, double-blind study.[8]
- Patient Population: Patients with symptomatic and confirmed DVT.[8]
- Treatment Arms:
  - Idrabiotaparinux: 3 mg subcutaneously once weekly for 6 months.[8]
  - **Idraparinux**: 2.5 mg subcutaneously once weekly for 6 months.[8]



- Main Outcome Events: Clinically relevant bleeding (major or not), death, or symptomatic recurrent VTE within 6 months of randomization.[8] A substudy also assessed the reversal of the anticoagulant effect of idraparinux by intravenous avidin.[8]

## Mandatory Visualization

### Coagulation Cascade and Mechanism of Action of Idraparinux



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Caption: Mechanism of action of **Idraparinux** in the coagulation cascade.

## Clinical Trial Workflow: A Generalized Representation



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